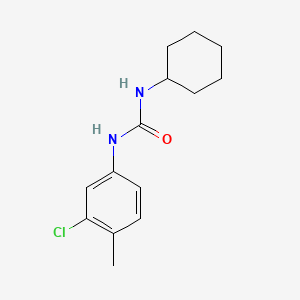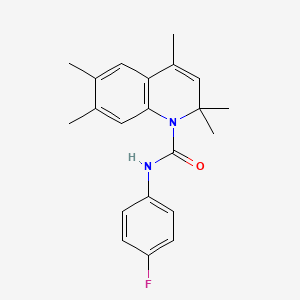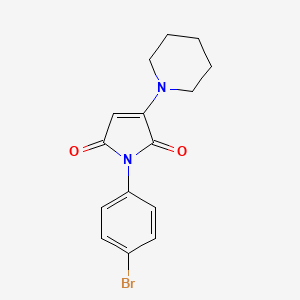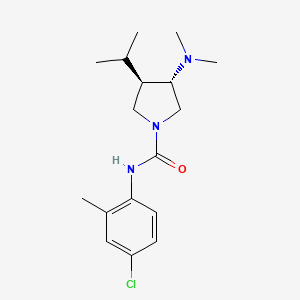
2-(3-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of beta-carboline derivatives involves conventional methods and sometimes innovative approaches to achieve specific substitutions and structural characteristics. For example, the synthesis of 1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydro-β-carboline and its analogs demonstrates the application of conventional methods, leading to compounds that undergo significant rearrangements under strong acid treatment (Harley-Mason & Waterfield, 1963). Additionally, the synthesis of 2,9-bis(2-fluorobenzyl)-β-carbolin-2-ium bromide through decarboxylation of ethyl β-carboline-3-carboxylate highlights a method yielding good yield and showcasing the compound's potential as an anticancer agent (Mohideen et al., 2017).
Molecular Structure Analysis
The crystal structure of 2,9-bis(2-fluorobenzyl)-β-carbolin-2-ium bromide provides insight into the molecular arrangement and potential interactions that may contribute to its biological activity. The compound exhibits an orthorhombic crystal system with specific geometric parameters, suggesting a stable structure suitable for further pharmacological investigation (Mohideen et al., 2017).
Chemical Reactions and Properties
Beta-carbolines undergo various chemical reactions, including rearrangements and cyclizations, that significantly affect their chemical properties and potential applications. The rearrangement reactions of beta-carbolines under strong acid treatment indicate the complexity and versatility of these compounds in chemical transformations (Harley-Mason & Waterfield, 1963).
Physical Properties Analysis
The physical properties of beta-carboline derivatives, such as solubility, melting point, and crystal structure, are crucial for their potential applications. The detailed crystallographic analysis of 2,9-bis(2-fluorobenzyl)-β-carbolin-2-ium bromide provides valuable data for understanding the compound's stability and reactivity (Mohideen et al., 2017).
Chemical Properties Analysis
The chemical properties of beta-carbolines, including their reactivity, potential for substitution reactions, and the formation of stable derivatives, are of significant interest. The synthesis of various substituted beta-carboline derivatives showcases the flexibility and broad range of chemical behaviors exhibited by these compounds, offering insights into their potential uses (Mohideen et al., 2017).
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2/c19-14-5-3-4-13(10-14)11-21-9-8-16-15-6-1-2-7-17(15)20-18(16)12-21/h1-7,10,20H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKPSISSGGDYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5274022 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[6-(3-methyl-3-phenylpiperidin-1-yl)pyrazin-2-yl]carbonyl}morpholine](/img/structure/B5654464.png)
![N-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5654471.png)
![2-(butylthio)-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B5654494.png)


![3-[(3R*,4S*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5654505.png)

![2-ethyl-4-phenyl-9-(2-pyrazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5654519.png)
![2-[(2-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654529.png)
![5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5654536.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-2H-tetrazole](/img/structure/B5654541.png)


